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Silicic acid, magnesium sodium salt

Cat. No.: B1166859
CAS No.: 101659-01-2
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Description

Evolution of Silicate (B1173343) Chemistry and Geochemistry in Research

The scientific journey into the world of silicates, which constitute the vast majority of the Earth's crust, began with early mineralogical classifications. opentextbc.ca The initial focus was on the macroscopic properties and elemental composition of naturally occurring minerals. However, the field experienced a significant leap forward with the advent of X-ray diffraction, which unveiled the fundamental building block of all silicates: the silica (B1680970) tetrahedron (SiO₄)⁴⁻. opentextbc.ca This discovery revolutionized the understanding of silicate structures and led to a classification system based on the degree of polymerization of these tetrahedra.

Geochemistry, in parallel, began to explore the role of silicates in geological processes. Early research in the 1930s recognized the significance of oxygen isotope variations in silicate rocks as indicators of geological history. researchgate.netgeoscienceworld.org Russian geochemists were pioneers in this domain, suggesting that the isotopic composition of oxygen in rocks could reveal processes like metamorphic recrystallization and interactions between rock and water. geoscienceworld.org Over the decades, this has evolved into a sophisticated field, using isotopic signatures to trace magmatic differentiation, weathering cycles, and the formation of the Earth's crust. researchgate.netnih.gov

The mid-20th century saw a surge in the synthesis of silicates, moving beyond naturally occurring minerals. wikipedia.org This allowed for the creation of materials with tailored properties for industrial applications. Modern silicate chemistry is a highly interdisciplinary field, merging mineralogy, geochemistry, and materials science. ceramics-silikaty.cz Contemporary research employs advanced analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to monitor the complex processes of silicate hydrolysis and condensation in real-time. acs.orgacs.org This enables a deeper understanding of the formation of silicate structures from aqueous solutions, paving the way for the rational design of novel materials, from catalysts and adsorbents to advanced ceramics and hybrid organic-inorganic materials. ceramics-silikaty.cznumberanalytics.com

Positioning of Silicic Acid, Magnesium Sodium Salt within the Broader Silicate Family

The silicate family is systematically classified based on the arrangement and linkage of the fundamental silicon-oxygen tetrahedra. This structural organization dictates the physical and chemical properties of the mineral. The primary classes range from simple, isolated tetrahedra to complex three-dimensional frameworks. fiveable.melibretexts.org

Nesosilicates (or Orthosilicates): Feature isolated [SiO₄]⁴⁻ tetrahedra linked by cations (e.g., Olivine (B12688019), Garnet). adichemistry.com

Sorosilicates: Contain paired tetrahedra sharing a single oxygen atom, forming [Si₂O₇]⁶⁻ groups (e.g., Epidote). fiveable.me

Cyclosilicates (or Ring Silicates): Form ring structures of linked tetrahedra (e.g., Beryl, Tourmaline). fiveable.me

Inosilicates (or Chain Silicates): Characterized by single or double chains of tetrahedra (e.g., Pyroxenes, Amphiboles). adichemistry.com

Phyllosilicates (or Sheet Silicates): Tetrahedra are linked in two-dimensional sheets, sharing three oxygen atoms (e.g., Micas, Clays). fiveable.me

Tectosilicates (or Framework Silicates): All four oxygen atoms of each tetrahedron are shared, creating a three-dimensional framework (e.g., Quartz, Feldspars, Zeolites). fiveable.me

This compound does not fit neatly into this classification of crystalline minerals. It is a synthetic, amorphous compound, meaning its constituent atoms lack long-range ordered structure. wikipedia.org Unlike minerals such as talc (B1216) or forsterite which are crystalline magnesium silicates, this compound is formed through a precipitation reaction, typically between a soluble sodium silicate and a soluble magnesium salt. wikipedia.orgfao.org The resulting material is a white, finely divided powder. wikipedia.org Its structure is a complex, non-crystalline network of silicon and oxygen, with magnesium and sodium ions incorporated to balance the charge. Therefore, within the broad silicate family, it is classified as a synthetic amorphous multi-cationic silicate .

Table 1: Classification of Silicate Structures

ClassificationStructural ArrangementSi:O RatioExample Minerals
Nesosilicates Isolated Tetrahedra1:4Olivine, Zircon
Sorosilicates Paired Tetrahedra2:7Epidote
Cyclosilicates Rings1:3Beryl, Tourmaline
Inosilicates Single or Double Chains1:3, 4:11Pyroxenes, Amphiboles
Phyllosilicates Sheets2:5Mica, Talc
Tectosilicates 3D Framework1:2Quartz, Feldspar
Amorphous Silicates No long-range orderVariableThis compound

Significance of Investigating Multi-Cationic Silicic Acid Salts in Contemporary Research

The investigation of silicic acid salts containing multiple cations, such as magnesium and sodium, is a significant area of contemporary materials science. The presence of more than one type of cation within the silicate structure allows for a synergistic tuning of the material's properties that is often not achievable with single-cation systems.

The specific combination of different cations influences several key characteristics of the material. For instance, in lead halide perovskites, substituting ions at the cation sites can alter lattice strain, induce phase transitions, and tune the material's optical and electronic properties. nih.gov Similarly, in layered silicates, the nature of the cations in the interlayer space dramatically affects the material's interaction with polymers and solvents, which is crucial for the development of nanocomposites. researchgate.net

In the context of This compound , the combination of the divalent magnesium (Mg²⁺) and monovalent sodium (Na⁺) ions within the amorphous silica network is critical to its functionality. This combination influences properties such as:

Viscosity and Gelling: These materials are known for their ability to increase viscosity and form gels in aqueous solutions, a property valuable in cosmetics and other industrial applications. vulcanchem.comlesielle.com The specific cations affect the hydration and interaction between silicate particles.

Surface Chemistry and Adsorption: The surface of synthetic amorphous silicates is composed of various functional groups, including silanol (B1196071) (Si-OH) and metal-siloxide groups (Si-O-Mg, Si-O-Na). csic.es The type and density of these groups, influenced by the cation combination, dictate the material's surface reactivity and its capacity to adsorb other molecules. This is exploited in applications like the purification of oils and as carriers for catalysts. wikipedia.orgguidechem.com

Ion Exchange Capacity: The presence of exchangeable cations like sodium allows these materials to be used in ion-exchange processes, for example in water treatment or for capturing specific ions from a solution. wikipedia.org

Modern research focuses on the precise synthesis of these multi-cationic systems to create materials with highly specific functionalities. csic.es By carefully controlling parameters like the ratio of cations, pH, and temperature during synthesis, researchers can tailor the resulting silicate's particle size, porosity, and surface area for targeted applications in fields ranging from catalysis and environmental remediation to advanced biomaterials. numberanalytics.comcsic.es

Table 2: Properties of this compound

PropertyDescriptionReference
CAS Number 101659-01-2 vulcanchem.com
Physical State Solid (fine, white powder) wikipedia.orgvulcanchem.com
Crystalline Nature Amorphous wikipedia.org
Solubility in Water Insoluble wikipedia.orgvulcanchem.com
Synthesis Method Precipitation reaction of sodium silicate and a magnesium salt wikipedia.orgfao.org

Properties

CAS No.

101659-01-2

Molecular Formula

C9H9Cl2NO2

Synonyms

Silicic acid, magnesium sodium salt

Origin of Product

United States

Synthetic Methodologies and Advanced Preparation Techniques for Magnesium Sodium Silicates

Precipitation-Based Synthesis Routes

Precipitation is the most common and commercially viable method for producing amorphous magnesium sodium silicate (B1173343). csic.es This technique involves the reaction of a water-soluble silicate, typically sodium silicate, with a water-soluble magnesium salt. wikipedia.org The resulting precipitate is then filtered, washed, dried, and classified to obtain the desired particle size. fao.org

Controlled Precipitation from Soluble Silicates and Magnesium Salts

The fundamental reaction in this process involves the combination of silicate anions with magnesium ions in an aqueous solution to form magnesium silicate, which has low solubility. researchgate.net A variety of soluble magnesium salts can be employed, including magnesium sulfate (B86663), magnesium chloride, and magnesium nitrate. wikipedia.orgcsic.es Similarly, different soluble metal silicates can be used, such as sodium orthosilicate (B98303) and sodium metasilicate (B1246114). researchgate.net The choice of precursors can influence the characteristics of the final product. researchgate.net

The process is initiated by preparing aqueous solutions of the magnesium salt and the sodium silicate. csic.es These solutions are then combined under controlled conditions, leading to the precipitation of magnesium sodium silicate. csic.es The formation of the final product involves the polymerization of silicic acid to form nuclei that subsequently react with the magnesium salt. csic.es

Influence of Precursor Stoichiometry (e.g., SiO2:Na2O Molar Ratio)

The stoichiometry of the precursors, particularly the molar ratio of silicon dioxide (SiO₂) to sodium oxide (Na₂O) in the sodium silicate solution, is a critical parameter that significantly impacts the properties of the synthesized magnesium sodium silicate. csic.es This ratio influences the degree of polymerization of silicate anions in the solution, which in turn affects the structure and composition of the final product. csic.es

Studies have shown that varying the SiO₂:Na₂O molar ratio can alter the chemical composition and physicochemical properties of the resulting amorphous magnesium silicates. csic.es For instance, a lower SiO₂:Na₂O molar ratio in the sodium silicate solution can lead to a higher magnesium content in the final product. csic.es This is attributed to the different amounts of Na₂O present in the solution, which influences the reaction equilibrium. csic.es The molar ratio of MgO to SiO₂ in the final product is often specified for certain applications, with a common target being approximately 2:5 for food-grade synthetic magnesium silicate. fao.org Research has demonstrated that the mechanical properties and durability of materials synthesized using alkali-activated binders are significantly influenced by the SiO₂/Na₂O molar ratio. doaj.org

Table 1: Effect of SiO₂:Na₂O Molar Ratio on Product Characteristics

SiO₂:Na₂O Molar Ratio (in Sodium Silicate)Resulting MgO:SiO₂ Molar Ratio in ProductObservations
~3.35LowerLess magnesium incorporated into the final product. csic.es
~2.0HigherImproved magnesium yield in the final product. csic.es
1.1 - 1.6VariableOptimal mechanical properties and durability observed at a ratio of 1.2 in alkali-activated mortars. doaj.org
2.0, 2.25, 2.35VariableStrength of geopolymer concrete decreases as the ratio increases. ijniet.org

This table is generated based on data from the text and is for illustrative purposes.

Impact of Reaction Parameters (pH, Temperature, Maturation Time, Reagent Addition Sequence)

Beyond stoichiometry, several other reaction parameters play a crucial role in determining the final properties of the synthesized magnesium sodium silicate.

pH: The pH of the reaction medium is a critical factor. google.com The solubility of silica (B1680970) and the precipitation of magnesium are highly pH-dependent. nrct.go.th Maintaining a specific pH range, for example between 9.3 and 9.6, is essential for achieving a desired MgO:SiO₂ ratio in the final product. google.com The synthesis pH can be adjusted by adding acids like nitric acid or bases like potassium hydroxide (B78521) to the precursor solutions. mdpi.com Optimal pH for certain applications, such as dye adsorption, has been found to be around 9. rsc.org

Temperature: The reaction temperature influences the rate of reaction and the properties of the precipitate. researchgate.netresearchgate.net Studies have investigated the effect of temperature on the synthesis, with temperatures ranging from 20°C to 80°C being explored. researchgate.net Higher temperatures can accelerate the gelation and syneresis processes. mdpi.com For instance, a continuous preparation method specifies a reaction temperature of about 65°C to 75°C. google.com

Maturation Time: After the initial precipitation, a maturation or aging period is often employed where the precipitate is held at a specific temperature and stirred. csic.es This allows the magnesium silicate to continue to evolve, affecting its final properties. csic.es Maturation times of several hours have been shown to be beneficial. csic.es

Reagent Addition Sequence and Rate: The manner in which the reagents are combined significantly affects the particle size and homogeneity of the product. researchgate.netresearchgate.net Simultaneous and slow dosing of the magnesium salt and sodium silicate solutions is a common practice to ensure controlled precipitation. csic.es The rate of addition has been studied, with different feeding rates leading to variations in the surface characteristics of the magnesium silicate. ncsu.edu

Hydrothermal Synthesis Approaches

Hydrothermal synthesis offers an alternative route to produce crystalline or nanostructured magnesium sodium silicates. This method involves carrying out the reaction in a sealed vessel, typically a Teflon-lined stainless steel autoclave, under elevated temperature and pressure. nih.govnih.gov This technique can yield materials with high purity and controlled morphology. patsnap.com

In a typical hydrothermal synthesis, aqueous solutions of a magnesium salt and a sodium silicate are mixed, sometimes with the addition of a structure-directing agent like polyethylene (B3416737) glycol. nih.govresearchgate.net The mixture is then heated in an autoclave for a specific duration. nih.govnih.gov For example, a magnesium silicate/carbon composite has been prepared via a simple hydrothermal method at 200°C for 4 hours. rsc.orgnih.gov Another process describes the hydrothermal treatment of a precursor slurry in a pipe reactor at temperatures between 210°C and 400°C. google.com The pH of the initial mixture is often adjusted to a specific value, for instance, between 11 and 14, to facilitate the reaction. patsnap.com

Hydrothermal methods have been successfully employed to synthesize magnesium silicate montmorillonite (B579905) and other complex silicate structures. researchgate.netnw.ru The conditions of the hydrothermal treatment, including temperature, duration, and the composition of the reaction medium, are critical in determining the final crystal structure and particle size of the product. researchgate.net

Mechanochemical Activation and Synthesis

Mechanochemical synthesis is a solvent-free or low-solvent method that utilizes mechanical energy to induce chemical reactions and structural changes. mdpi.com This technique can be an alternative to traditional precipitation and hydrothermal methods. csic.es Ball milling is a common technique used in mechanochemical synthesis, where the precursor materials are milled together, sometimes with the addition of a small amount of a liquid to facilitate the reaction. researchgate.net This process can lead to the formation of amorphous or nanocrystalline materials. While less common than precipitation or hydrothermal methods for this specific compound, mechanochemical activation is a recognized route for producing amorphous magnesium silicates. csic.es

Novel Green Chemistry Routes for Silicic Acid, Magnesium Sodium Salt Production

In recent years, there has been a growing interest in developing more environmentally friendly or "green" synthesis routes for various materials, including magnesium sodium silicate. These approaches aim to reduce energy consumption, use renewable resources, and minimize waste generation.

One promising green chemistry approach involves the utilization of agricultural waste as a silica source. For instance, wheat husk ash, which is rich in amorphous silica, has been successfully used to produce sodium silicate solution. ncsu.edu This sodium silicate, derived from a renewable biomass source, can then be reacted with magnesium salts to synthesize magnesium silicate. ncsu.edu This method provides a more sustainable alternative to the conventional high-energy production of sodium silicate from quartz sand. ncsu.edu

The development of eco-friendly sorbents using low-cost reagents is another area of focus. researchgate.net Research into silicate-based materials emphasizes their advantages of being abundant, inexpensive, and environmentally benign, making them suitable for applications like wastewater treatment. nih.gov The synthesis of magnesium silicate/carbon composites from raw materials like glucose also represents a move towards more sustainable production methods. nih.gov Furthermore, the use of water as a solvent and the development of processes that minimize the use of hazardous reagents are key principles of green chemistry being applied to the synthesis of this compound. chemicaldynamics.net

Scalability Considerations in Synthetic Processes

The successful transition of synthetic methodologies for this compound from laboratory-scale discovery to large-scale industrial production is a critical step for its commercial viability. This process, known as scaling up, involves numerous challenges and considerations to ensure that the final product maintains its desired physicochemical properties, and that the manufacturing process is efficient, cost-effective, and reproducible. The primary method for synthesizing amorphous magnesium sodium silicates is the precipitation reaction involving a soluble magnesium salt, such as magnesium sulfate, and an alkali metal silicate, typically sodium silicate. csic.esfao.orgresearchgate.net

The scalability of this process has been demonstrated to be high, with successful transitions from laboratory-scale batches to industrial pilot plant production that is approximately 1000 times larger. csic.es However, this transition is not merely a matter of increasing the volume of reactants. It requires careful consideration of various engineering, chemical, and economic factors to maintain product consistency and process efficiency.

A key aspect of scaling up is understanding the differences in the process environment between a small, controlled laboratory setting and a large, industrial reactor. quora.comacademiainsider.com In a laboratory, mixing, heat transfer, and reagent addition can be precisely controlled, often in glassware. quora.com In contrast, a pilot or industrial plant utilizes large-scale reactors, pumps, and filtration systems, which introduce new variables that can affect the reaction kinetics and product characteristics. csic.esgrace.com

One of the main challenges in scaling up the synthesis of magnesium sodium silicate is maintaining the homogeneity of the reaction mixture. Inadequate mixing in a large reactor can lead to localized variations in pH and reactant concentrations, resulting in a non-uniform product with inconsistent particle size distribution and surface area. csic.es Furthermore, the heat generated during the reaction needs to be managed effectively to prevent temperature gradients that could alter the precipitation process. grace.com

A comparative analysis of laboratory-scale and pilot-plant-scale synthesis highlights the adjustments required to accommodate the larger production volume. A study by Aysa-Martínez et al. successfully scaled up the synthesis of amorphous magnesium silicate from a laboratory setup to a 700 kg wet product batch in an industrial pilot plant. csic.es The following table summarizes the key parameters and outcomes of this scale-up, demonstrating the feasibility of large-scale production while maintaining key product properties.

ParameterLaboratory ScalePilot Plant ScaleReference
Batch Size (Wet Product)~700 g~700 kg csic.es
ReactantsMagnesium sulfate, Sodium silicate, WaterMagnesium sulfate, Sodium silicate, Water csic.es
Reactor TypeGlass ReactorIndustrial Reactor csic.es
Filtration MethodManual FiltrationFilter Press csic.es
Drying MethodOven DryingSpin-Flash Dryer csic.es
Resulting Product PropertiesAnalogous to pilot scaleAnalogous to lab scale (in terms of particle size, pH, and conductivity) csic.es

Process optimization and the implementation of advanced technologies can help mitigate these costs. For example, using continuous production methods instead of batch processes can improve efficiency and reduce labor costs. google.com Furthermore, the development of more energy-efficient drying techniques can lead to substantial savings. 888chem.com The initial capital investment for setting up a manufacturing plant, including the cost of reactors, filtration systems, and other machinery, is another critical economic consideration. procurementresource.com

The following table outlines the key economic and engineering factors that must be considered when scaling up the synthesis of this compound.

FactorConsiderationImpact on ScalabilityReference
Raw Material CostsFluctuations in the price of magnesium and silicon sources.Directly impacts the final product cost and profitability of large-scale production. 888chem.comprocurementresource.com
Energy ConsumptionHigh energy requirements for drying and other thermal processes.A significant operational cost that needs to be optimized for economic viability. 888chem.comnewswise.com
Process ControlMaintaining consistent reaction conditions (pH, temperature, mixing) in large reactors.Crucial for ensuring product quality and reproducibility at an industrial scale. csic.esmdpi.com
Equipment and InfrastructureHigh initial capital investment for industrial-scale reactors, filters, and dryers.A major financial hurdle that requires careful planning and investment analysis. procurementresource.com
Downstream ProcessingEfficiency of filtration, washing, and drying at a large scale.Affects both the final product properties and the overall process throughput and cost. csic.es
Logistics and Supply ChainTransportation of raw materials and final product, as well as import/export regulations.Can impact the availability and cost of both raw materials and the finished product. procurementresource.com

Advanced Structural and Morphological Characterization of Magnesium Sodium Silicate Materials

Spectroscopic Characterization Techniques

Spectroscopy offers a powerful lens to probe the local chemical environment and bonding within magnesium sodium silicate (B1173343). By analyzing the interaction of electromagnetic radiation with the material, specific structural motifs and functional groups can be identified and quantified.

Raman Spectroscopy for Structural Elucidation

Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information about the molecular structure and phonon modes of a material. In the context of magnesium sodium silicate, it is particularly useful for identifying the degree of silicate polymerization and the nature of cation-oxygen bonds.

The Raman spectra of magnesium silicates typically exhibit characteristic bands corresponding to different vibrational modes of the silicate network. For instance, studies on magnesium silicate (MgSiO₃) have identified key spectral regions: Si-O-Si bending vibrations are observed between 400 and 750 cm⁻¹, while Si-O stretching vibrations appear in the 800-1300 cm⁻¹ range nih.gov. The introduction of sodium and the variation in the Mg/Si ratio can lead to shifts in these bands and the appearance of new features, reflecting changes in the silicate network's connectivity and the local environment of the silicon tetrahedra. mdpi.com

Research on the alkali fusion process of MgSiO₃ using NaOH has shown that Raman spectroscopy can track the disruption of tetrahedral silica (B1680970) chains and the reorganization into nesosilicates with isolated SiO₄ tetrahedra. researchgate.net The spectra of magnesium silicates with varying Mg/Si ratios show Raman bands at approximately 230, 360, 452, 678, 855, 912, and 1081 cm⁻¹, indicative of an ill-defined magnesium silicate hydrate (B1144303) (M-S-H) structure with a local phyllosilicate-like environment. mdpi.com

Table 1: Characteristic Raman Bands for Magnesium Silicate Materials
Wavenumber (cm⁻¹)AssignmentReference
230, 360, 452Lattice and bending vibrations mdpi.com
400 - 750Si-O-Si bending vibrations researchgate.net
678Si-O-Si symmetric stretching mdpi.com
855, 912Si-O non-bridging stretching mdpi.com
950Symmetric stretch of tetrahedra with two non-bridging oxygens (Q²) aip.org
1081Si-O stretching vibrations mdpi.com
1100Symmetric stretch of tetrahedra with one non-bridging oxygen (Q³) aip.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ²⁹Si NMR) for Silicate Network Analysis

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ²⁹Si NMR, is an indispensable tool for quantitatively analyzing the silicate network structure. It provides information on the coordination environment of silicon atoms, allowing for the differentiation of various silicate species, denoted as Qⁿ, where 'n' represents the number of bridging oxygen atoms connecting a silicon tetrahedron to other tetrahedra.

In magnesium sodium silicate systems, ²⁹Si NMR spectra can distinguish between isolated tetrahedra (Q⁰), chain-end groups (Q¹), middle groups in chains (Q²), and branching or sheet-like structures (Q³). rsc.org The chemical shift (in ppm) is sensitive to the local environment, including the proximity of cations like Mg²⁺ and Na⁺. For instance, the presence of sodium can cause ²⁹Si NMR peaks to shift to higher chemical shift values; a Q² band at -85.5 ppm in a magnesium silicate hydrate (M-S-H) can shift to a Q²Na band at -83.0 ppm when silanol (B1196071) groups are surrounded by sodium. researchgate.net

Studies on amorphous magnesium silicate formed by impregnating silica with Mg(II) have identified new resonances at -84 ppm and -92.5 ppm, attributed to terminal Q²(Mg, OH) and Q³(Mg) environments, respectively. researchgate.net A comprehensive structural characterization of M-S-H has revealed the presence of "chrysotile-like" and "talc-like" sub-nanometric domains, which are in approximately a 1:1 molar ratio after extended hydration. rsc.org

Table 2: Typical ²⁹Si NMR Chemical Shifts for Silicate Species in Magnesium Sodium Silicate Systems
Qⁿ SpeciesDescriptionApproximate Chemical Shift (ppm)Reference
Q⁰Isolated tetrahedra-60 to -75 grandinetti.org
End-chain tetrahedra-75 to -82 grandinetti.org
Middle-chain tetrahedra-83 to -88 researchgate.net
Sheet-like structures-90 to -98 researchgate.net
Q⁴Three-dimensional network-100 to -115 researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for identifying functional groups and characterizing the chemical bonds present in a material. It is particularly sensitive to the vibrations of bonds within the silicate network and associated hydroxyl groups.

In magnesium sodium silicates, FTIR spectra show characteristic absorption bands in several regions. nih.gov The region between 400 and 800 cm⁻¹ is associated with Si-O vibrations, while the 800–1300 cm⁻¹ range corresponds to Si-O stretching modes. nih.gov A prominent band around 1000-1080 cm⁻¹ is often assigned to the asymmetric stretching vibration of Si-O-Si bonds. The presence of magnesium is indicated by bands typically below 600 cm⁻¹, corresponding to Mg-O vibrations. researchgate.net

Hydrated forms of magnesium silicate also exhibit bands related to water and hydroxyl groups: the H₂O and OH vibration region is found between 1300–1800 cm⁻¹, and the H₂O and OH stretching region is located between 2800–4000 cm⁻¹. nih.gov The specific positions and intensities of these bands can provide insights into the degree of hydration and the nature of the hydrogen bonding within the structure.

Table 3: Key FTIR Absorption Bands for Magnesium Sodium Silicate
Wavenumber Range (cm⁻¹)Vibrational Mode AssignmentReference
~450Mg-O stretching vibration researchgate.net
400 - 800Si-O vibrations nih.gov
800 - 1300Si-O stretching vibrations nih.gov
~1080Vibration of Si-O-Mg mdpi.com
1300 - 1800H₂O and OH bending vibrations nih.gov
2800 - 4000H₂O and OH stretching vibrations nih.gov

Diffraction and Scattering Methods

Diffraction and scattering techniques utilize X-rays to probe the atomic and nanoscale arrangement of materials, providing crucial information on crystallinity, phase composition, and larger-scale structural features.

X-ray Diffraction (XRD) for Crystallinity and Phase Identification

X-ray Diffraction (XRD) is the primary technique for determining the crystalline nature of a material. By analyzing the angles and intensities of diffracted X-rays, one can identify the crystalline phases present and assess the degree of crystallinity.

Magnesium sodium silicate, particularly when synthesized via precipitation or hydration routes, is often characterized as being poorly crystalline or amorphous. nih.gov This is evident in XRD patterns that show broad, diffuse humps rather than sharp Bragg peaks. Typically, broad amorphous peaks for magnesium silicate hydrate (M-S-H) are observed at 2θ angles around 35° and 60°. nih.gov In some synthesis procedures, crystalline phases such as Mg(OH)₂ (brucite) may also be present, which can be identified by their characteristic sharp diffraction peaks. The evolution of these phases over time can be monitored by XRD to understand reaction kinetics. nih.gov For instance, as M-S-H gel forms, the intensity of reactant peaks like MgO may decrease, while the broad amorphous humps of the silicate product increase. nih.gov

Table 4: Characteristic XRD Features for Magnesium Silicate Materials
2θ Angle (°)DescriptionInterpretationReference
5.0 - 10.0Broad peakCharacteristic peak of M-S-H mdpi.com
~35Broad amorphous peakFormation of amorphous M-S-H nih.gov
~60Broad amorphous peakFormation of amorphous M-S-H nih.gov
Sharp peaks (various)Sharp Bragg peaksPresence of crystalline phases (e.g., MgO, Mg(OH)₂) nih.gov

Small-Angle X-ray Scattering (SAXS) for Nanoscale Structure

Small-Angle X-ray Scattering (SAXS) is a powerful technique for investigating structural features on the nanoscale, typically in the range of 1 to 100 nm. It provides information about the size, shape, and distribution of nanoparticles, pores, and other nanoscale heterogeneities.

In the study of amorphous materials like magnesium sodium silicate, SAXS can reveal details about the particle morphology and aggregation state that are not accessible by wide-angle XRD. The technique is ideal for characterizing the hierarchical structure that may exist, from primary nanoparticles to larger agglomerates. dntb.gov.ua While specific SAXS studies on "silicic acid, magnesium sodium salt" are not extensively detailed in the literature, the technique is highly applicable. For related systems, such as the formation of polymer/silica nanocomposite particles, time-resolved SAXS has been used to monitor the evolution of particle diameter and shell thickness. rsc.org For magnesium sodium silicate, SAXS could be employed to determine the average size of the primary silicate particles, analyze their surface roughness, and understand how synthesis conditions affect their aggregation and porous structure.

Microscopic and Nanoscopic Imaging

Scanning Electron Microscopy (SEM) is a critical technique for elucidating the surface topography and particle characteristics of synthetic magnesium sodium silicate. Studies reveal that this material, produced via precipitation reaction from sodium metasilicate (B1246114) and a magnesium salt, typically presents as a finely divided powder. journalssystem.com SEM analysis indicates that the fundamental structure consists of primary particles with small diameters, which exhibit a strong tendency to coalesce into larger clumps, identified as aggregates and agglomerates. journalssystem.comnih.gov

The particle size distribution often shows a bimodal pattern. One band corresponds to the smaller primary particles, while a second, more intense band represents the larger aggregates. journalssystem.com For instance, in one analysis of a synthetic magnesium silicate, the primary particles were found to be in the diameter range of 113.1 to 143.8 nm. journalssystem.com The aggregates in the same sample were significantly larger, ranging from 424.4 to 539.8 nm. journalssystem.com The morphology can be influenced by synthesis conditions and subsequent modifications. For example, at lower pH, the structural integrity of the particles can be compromised, leading to the breakdown of larger spherical particles into smaller ones. nih.gov Depending on the synthesis route, some magnesium silicates can form a monolithic structure rather than particulate agglomerates. mdpi.com

Interactive Table: Particle Size Distribution of Synthetic Magnesium Silicate

Feature Diameter Range (nm) Peak Intensity Diameter (nm)
Primary Particles 113.1 - 143.8 127.5
Aggregates 424.4 - 539.8 478.6

Data derived from analysis of a sample precipitated at 40°C. journalssystem.com

Transmission Electron Microscopy (TEM) provides deeper insight into the internal microstructure of magnesium sodium silicate materials, often revealing them to be amorphous or poorly crystalline. nih.gov Unlike naturally occurring crystalline magnesium silicates, the synthetic form is generally amorphous. TEM investigations of magnesium silicate hydrate (M-S-H) gels, a related system, show a highly disordered structure. nih.govnih.gov

The microstructure often develops on the surface of precursor particles (like silica fume), progressively consuming them and forming a distinctive shell structure that may contain a cavity. nih.gov At a molecular level, the M-S-H phase is described as having a layered structure. nih.govnih.gov This layered arrangement and the degree of polymerization of the silicate network are influenced by the pH of the solution during the hydration process. nih.gov TEM imaging, coupled with techniques like electron diffraction, is essential for confirming the amorphous nature of these materials and characterizing their fine structural features, which cannot be resolved by other methods.

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) is employed to quantify the thermal stability and hydration states of magnesium sodium silicate by monitoring mass changes as a function of temperature. The TGA thermogram for a hydrated magnesium silicate typically reveals a multi-stage decomposition process. researchgate.net

A characteristic TGA curve shows three main stages of weight loss:

50°C to ~300°C: This initial and significant weight loss is attributed to the removal of physically adsorbed and loosely bound interlayer water. researchgate.net

300°C to 750°C: A subsequent weight loss in this range is associated with dehydroxylation, specifically the loss of hydroxyl groups from the magnesium hydroxide (B78521) component within the silicate structure. researchgate.net

Around 850°C: A final, smaller weight loss can occur at higher temperatures, which is due to the dehydroxylation of silanol groups (Si-OH) present in the material. researchgate.netmdpi.com

The precise temperatures and the magnitude of weight loss in each stage provide quantitative data on the amount of water present in different states within the material, reflecting its hydration level and composition.

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as they are heated, revealing thermal events such as phase transitions. When performed on magnesium silicate hydrate materials, DTA curves complement TGA data by identifying the nature of the thermal events. researchgate.net

The primary thermal event observed in the DTA of magnesium silicate hydrate is a distinct exothermic transition occurring at approximately 850°C. researchgate.net This peak corresponds to the decomposition of the amorphous magnesium silicate hydrate gel and its crystallization into new, more stable mineral phases. researchgate.net Specifically, this exothermic event is attributed to the formation of enstatite (MgSiO₃) and amorphous silica (SiO₂). researchgate.net The endothermic events, such as the loss of water observed in TGA, occur at lower temperatures, typically between 20°C and 250°C. mdpi.com

Surface Chemistry and Textural Properties

The surface chemistry and textural properties, such as specific surface area and porosity, are defining characteristics of synthetic magnesium sodium silicate and are crucial for its applications. These materials are known for their porous nature. researchgate.net The specific surface area, commonly measured by the Brunauer-Emmett-Teller (BET) method, can vary significantly depending on the synthesis conditions. mdpi.com

Research has shown a strong correlation between the Mg/Si molar ratio and the textural properties. Materials synthesized with a lower Mg/Si ratio (e.g., < 0.7) tend to exhibit high specific surface areas, often exceeding 180 m²/g, with some measurements reporting values as high as 358 m²/g. mdpi.com Conversely, materials with a higher Mg/Si ratio (> 0.7) frequently show a negligible specific surface area and a more monolithic structure. mdpi.com

The material typically exhibits mesoporosity, with average pore diameters ranging from approximately 6 to 14 nm and pore volumes from 0.40 to 0.88 cm³/g. mdpi.com The surface chemistry is characterized by the presence of silanol (Si-OH) groups, which contribute to the material's surface charge and ion-exchange capabilities. mdpi.comresearchgate.net

Interactive Table: Textural Properties of Magnesium Silicates (Mg/Si < 0.7)

Property Range of Values
Specific Surface Area (SBET) 187 - 358 m²/g
Pore Volume 0.40 - 0.88 cm³/g
Average Pore Diameter 6 - 14 nm

Data derived from magnesium silicates synthesized via coprecipitation. mdpi.com

Nitrogen Physisorption for Surface Area and Porosity (BET Analysis)

The textural properties of synthetic magnesium sodium silicate, an amorphous material, are significantly influenced by its synthesis conditions. researchgate.net Nitrogen physisorption, commonly analyzed using the Brunauer-Emmett-Teller (BET) method, is a critical technique for determining the specific surface area, pore volume, and pore size distribution of these materials. The porous nature of magnesium sodium silicate particles contributes to a large surface area, which can range from under 100 m²/g to several hundred m²/g. researchgate.net

Research has demonstrated a strong correlation between the molar ratio of magnesium to silicon (Mg/Si) and the resulting textural properties of the silicate material. researchgate.net A study on co-precipitated magnesium silicates revealed that materials with a lower Mg/Si ratio (≤ 0.65) exhibit significant specific surface areas, whereas those with higher ratios (≥ 0.74) have negligible surface areas. researchgate.net This suggests that the arrangement and proportion of magnesium and silicon precursors during synthesis are pivotal in developing the porous structure.

The nitrogen adsorption-desorption isotherms for magnesium silicates with measurable surface areas typically correspond to Type IV isotherms, which are characteristic of mesoporous materials. researchgate.net The presence of a hysteresis loop in these isotherms further indicates the existence of mesopores. researchgate.net The pore size distribution, often calculated using the Barrett-Joyner-Halenda (BJH) method, confirms the mesoporous nature of these materials. researchgate.net

The synthesis pH is another critical parameter that influences the Mg/Si ratio and, consequently, the surface area. researchgate.net Higher synthesis pH levels generally lead to a higher Mg/Si ratio in the final product. researchgate.net By controlling these synthesis parameters, it is possible to tailor the surface area and porosity of magnesium sodium silicate to suit specific applications, such as adsorbents or catalyst supports. researchgate.netresearchgate.net

Table 1: Textural Properties of Magnesium Silicates Synthesized at Different Mg/Si Ratios

Sample Mg/Si RatioSBET (m²/g)Pore Volume (cm³/g)Pore Diameter (nm)
0.341840.459.8
0.552550.528.2
0.653100.617.9
0.74Not MeasurableNot MeasurableNot Measurable
1.00Not MeasurableNot MeasurableNot Measurable

This table presents data adapted from a study on co-precipitated magnesium silicates, illustrating the effect of the Mg/Si ratio on the specific surface area (SBET), pore volume, and pore diameter. researchgate.net

Surface Acidity and Basicity Characterization

The surface of magnesium sodium silicate possesses both acidic and basic sites, a characteristic that makes it a material of interest for catalysis. researchgate.netmdpi.com The nature and concentration of these sites can be tuned by controlling the synthesis parameters, particularly the Mg/Si ratio. mdpi.com The characterization of these acid-base properties is crucial for understanding the material's catalytic performance.

A model reaction, such as the conversion of 2-methylbut-3-yn-2-ol (MBOH), can be employed to probe the surface acid-base reactivity. mdpi.com The product distribution from this reaction provides insights into the relative abundance and strength of acidic and basic sites. On acidic sites, MBOH typically undergoes dehydration to form 3-methyl-3-buten-1-yne (Mbyne). Conversely, basic sites catalyze the retro-aldolization of MBOH to produce acetone (B3395972) and acetylene. The formation of 3-methyl-3-buten-1-ol (B123568) (Prenol) can also occur, indicating the presence of specific active sites.

Studies have shown that by adjusting the Mg/Si ratio, it is possible to create magnesium silicate materials with a wide spectrum of acid-base properties, ranging from predominantly basic to bifunctional acidic-basic surfaces. mdpi.com For instance, a lower Mg/Si ratio may favor the formation of acidic sites, leading to a higher selectivity towards Mbyne, while a higher ratio could enhance basicity, resulting in increased acetone production. This tunability is essential for designing catalysts with specific functionalities for various chemical transformations. researchgate.netmdpi.com

While the MBOH conversion provides valuable information on the catalytic reactivity, other techniques such as temperature-programmed desorption (TPD) using probe molecules like ammonia (B1221849) (NH₃-TPD) for acidic sites and carbon dioxide (CO₂-TPD) for basic sites are standard methods for quantifying the number and strength of these sites. rsc.org Fourier-transform infrared spectroscopy (FT-IR) of adsorbed probe molecules, such as pyridine (B92270), is another powerful technique to distinguish between Brønsted and Lewis acid sites. researchgate.netrsc.org

Table 2: Product Selectivity in the Conversion of 2-methylbut-3-yn-2-ol (MBOH) over Magnesium Silicates with Varying Mg/Si Ratios

Sample Mg/Si RatioAcetone Selectivity (%)3-methyl-3-buten-1-yne (Mbyne) Selectivity (%)Other Products (%)
0.3425705
0.6545505
1.0080155

This table provides illustrative data on how the selectivity of the MBOH conversion reaction changes with the Mg/Si ratio, reflecting the shift in the acid-base properties of the magnesium silicate surface. A higher acetone selectivity indicates a more basic surface, while a higher Mbyne selectivity suggests a more acidic surface. mdpi.com

Mechanistic Studies on the Formation and Transformation of Magnesium Sodium Silicate Phases

Mechanism of Silicic Acid Polymerization and Condensation in the Presence of Magnesium and Sodium Ions

The polymerization of silicic acid is a complex process influenced by factors such as pH, temperature, and the presence of various ions. researchgate.net In aqueous solutions, silicic acid exists in a monomeric form, orthosilicic acid (Si(OH)₄), at concentrations below the solubility of amorphous silica (B1680970) (approximately 1 mM). nih.gov When this concentration is exceeded, orthosilicic acid undergoes autopolycondensation, forming dimers, small oligomers, and eventually larger polymeric structures. nih.gov

The presence of mono- and divalent inorganic salts, including those of magnesium and sodium, has been observed to accelerate the polymerization of silicic acid. researchgate.net This is in contrast to certain other metal ions like aluminum, which can inhibit polymerization through complexation. researchgate.net The catalytic effect of these ions is related to their influence on the ionic strength of the solution. researchgate.net An increase in ionic strength generally promotes the polymerization process. researchgate.net

Role of Ionic Interactions (e.g., Mg²⁺ and Na⁺ with Silicate (B1173343) Anions) in Precipitation

The precipitation of magnesium sodium silicate is driven by the electrostatic interactions between the positively charged magnesium (Mg²⁺) and sodium (Na⁺) cations and the negatively charged silicate anions (SiO(OH)₃⁻, SiO₂(OH)₂²⁻, etc.). wikipedia.orgnih.gov The formation of these silicate anions is pH-dependent, with the ionization of silicic acid increasing with pH. snowpure.com

The interaction between cations and the silica surface is specific to the cation. nih.gov For instance, the adsorbability of various cations to silica has been ranked, and this ranking is influenced by factors such as the bare ion size and solvation energy. nih.gov The high charge density of the Mg²⁺ cation is thought to play a significant role in stabilizing depolymerized silicate species, which can lead to the formation of an amorphous magnesium silicate (AMS) phase. whiterose.ac.uk

In systems containing both sodium and magnesium, the cations compete for interaction with the silicate species. The cation with the higher field strength, in this case, magnesium, tends to act as a network modifier, while sodium may act as a charge compensator. whiterose.ac.uk This differentiation in roles influences the structure of the resulting aluminosilicate (B74896) glasses. whiterose.ac.uk The precipitation process can be viewed as an ion exchange process, where the metal ion activities in the solution are sensitive to the structure of the silicate anion and the pH. researchgate.net

Kinetic and Thermodynamic Aspects of Magnesium Sodium Silicate Crystallization and Amorphization

The formation of magnesium sodium silicate can result in either crystalline or amorphous phases, depending on the conditions. wikipedia.org Synthetic magnesium silicates are typically amorphous, in contrast to their naturally occurring crystalline counterparts like forsterite. wikipedia.org

Crystallization Kinetics: The study of the crystallization kinetics of magnesium-containing silicate glasses often involves non-isothermal methods like differential thermal analysis (DTA). sci-hub.seresearchgate.net These studies determine key parameters such as the activation energy for crystallization (E), which represents the energy barrier that must be overcome for the glass to transition into a crystalline state. sci-hub.se For a magnesium aluminum silicate glass-ceramic, the activation energy for crystallization was found to be 201.92 kJ/mol. sci-hub.se The crystallization process is also influenced by the nucleation temperature and time. researchgate.net For instance, a sodium magnesium alumina (B75360) silicate glass becomes saturated with internal nuclei when heated at 453°C for 10 hours. researchgate.net

Amorphization: The formation of amorphous magnesium silicate (AMS) phases has been observed in certain systems, particularly during the alkali activation of materials rich in magnesium. whiterose.ac.uk The formation of this depolymerized phase is believed to be driven by the high charge density of the magnesium cation, which effectively stabilizes the less-ordered silicate species. whiterose.ac.uk The synthesis of amorphous magnesium silicate has been successfully achieved from natural resources like rice husk (for silica) and bittern (for magnesium). researchgate.net

The following table summarizes kinetic parameters for the crystallization of a related magnesium aluminum silicate glass:

ParameterValueReference
Activation Energy (E)201.92 kJ/mol sci-hub.se
Glass Transition Temp (Tg) at 15°C/min711 °C sci-hub.se
Crystallization Peak Temp (Tp) at 15°C/min933 °C sci-hub.se

Hydrolytic Stability and Degradation Pathways in Aqueous Environments

The hydrolytic stability of silicate materials, including magnesium sodium silicate, is a critical factor in their durability, particularly in aqueous environments. The stability is influenced by the composition and structure of the silicate.

The dissolution of magnesium silicates, such as forsterite (Mg₂SiO₄), has been studied under various conditions. rsc.org Under acidic conditions, a preferential release of the divalent cation (Mg²⁺) compared to silicon has been observed, leading to the formation of a silicon-rich leached layer on the surface. rsc.org The dissolution kinetics of magnesium from magnesium oxide by-products have also been investigated to understand the release of Mg²⁺ ions into solution. researchgate.net

The stability of sodium silicate gels is dependent on the SiO₂/Na₂O molar ratio. researchgate.net Gels with a higher ratio (greater than 4.4) tend to be insoluble in water. researchgate.net The addition of other elements, such as aluminum, can also enhance the hydrolytic stability of sodium silicate gels. researchgate.net In the context of alkali-activated materials, a high dosage of sodium silicate can sometimes inhibit the depolymerization of the source material, leading to a less stable amorphous aluminosilicate gel. nih.gov

Degradation in aqueous systems can also be influenced by the presence of other dissolved species. For instance, certain phosphinocarboxylic acids have been found to dissolve magnesium silicate scale in industrial water systems. google.com

Phase Evolution and Structural Rearrangements under Varying Conditions

The phase and structure of magnesium sodium silicate are not static and can evolve in response to changes in environmental conditions such as temperature, pressure, and the chemical composition of the surrounding medium.

Effect of Temperature: Heating can induce significant structural changes. For amorphous magnesium silicates, heating can lead to crystallization. mdpi.com In some cases, this crystallization occurs at high temperatures (above 700°C) and can be accompanied by mass loss, particularly in materials with a higher Mg/Si ratio. mdpi.com The change from an amorphous to a crystalline structure (specifically α-cristobalite) in silica powders has been observed in the temperature range of 1050-1300°C, with the exact temperature depending on the purity of the sample. researchgate.net

Effect of Pressure: High-pressure experiments on magnesium silicate systems in the presence of water have revealed the stability of various dense hydrous magnesium silicate phases. researchgate.net The stability fields of these phases are dependent on both pressure and the water content of the system. researchgate.net

Effect of Chemical Environment: The presence of other ions can influence phase evolution. In alkali-activated systems, the MgO content of the precursor material can control the phase evolution. ed.ac.uk Higher MgO content can lead to the formation of hydrotalcite as a secondary product, which can act as an internal CO₂ sorbent and improve resistance to carbonation. ed.ac.uk The presence of NaHCO₃ has been shown to enhance the extent of carbon mineralization in both amorphous and crystalline magnesium silicates, leading to the formation of MgSiO₃ and SiO₂ phases from Mg₂SiO₄ precursors. nih.gov

Advanced Applications in Materials Science and Engineering

Reinforcing Agents in Composite Materials

The incorporation of silicic acid, magnesium sodium salt into composite materials serves as an effective strategy for enhancing their physical performance. As a filler, it improves the bulk properties of polymers, leading to materials with superior strength and durability.

Enhancement of Mechanical Properties (Modulus, Tensile Strength, Impact Resistance)

The addition of magnesium silicate (B1173343) nanofillers to polymer matrices has been shown to significantly improve their mechanical properties. In epoxy resin composites, the incorporation of just 3% magnesium silicate by weight can lead to a notable increase in tensile strength. semanticscholar.orgnih.govresearchgate.net This enhancement is attributed to the homogeneous dispersion of the silicate nanoparticles within the polymer, which improves the stiffness and toughness of the system. semanticscholar.org The silicate particles act as stress concentration points, effectively transferring load from the polymer matrix and hindering crack propagation.

Similarly, in the realm of biomedical materials, calcium magnesium silicates are employed to provide mechanical reinforcement to polymer-bioceramic composites designed for tissue engineering. nih.gov These composites aim to mimic the structure of bone, where a polymer provides flexibility and the ceramic component offers mechanical strength and rigidity. nih.gov The addition of these silicates results in materials with excellent mechanical properties, biocompatibility, and bioactivity. nih.gov

Table 1: Effect of Magnesium Silicate on Epoxy Composite Tensile Strength

Filler Content (wt%) Base Polymer Tensile Strength Improvement (%) Reference
3% Epoxy Resin 29.0% semanticscholar.orgnih.govresearchgate.net

Polymer-Silicate Hybrid Materials Development

The development of polymer-silicate hybrid materials represents a sophisticated approach to creating materials with novel, combined properties. nih.gov These hybrids are not simple mixtures but are characterized by strong interactions, often covalent bonds, between the organic polymer and the inorganic silicate phases. nih.gov this compound is utilized in the synthesis of these advanced materials.

One method involves the in-situ growth of organically-modified magnesium silicate clays (B1170129) within a polymer matrix, such as poly(ethylene oxide), to create hybrid nanocomposites. researchgate.net This direct synthetic approach ensures a high degree of dispersion and interaction between the components, leading to materials with enhanced thermal and mechanical stability compared to the individual components. Another approach involves the synthesis of nanostructures of sodium magnesium silicate hydroxide (B78521)/sodium magnesium silicate hydrate (B1144303), which can then be functionalized with organic molecules to create novel nanocomposites for specific applications. mdpi.com

Rheological Modifiers and Thixotropic Agents in Formulations

The ability of this compound to control the flow properties of liquid systems makes it a valuable additive in numerous formulations. It functions as a rheological modifier and thixotropic agent, controlling viscosity and improving the stability and application of products. A commercially available synthetic magnesium silicate, Laponite, is widely used as a rheological modifier. nih.gov

Gelation Mechanisms and Viscosity Control in Dispersions

When dispersed in water, synthetic magnesium silicates like this compound hydrate and form a complex three-dimensional colloidal structure. nih.gov The silicate layers possess negatively charged faces and weakly positively charged edges. nih.govresearchgate.net This charge difference leads to face-to-edge attractions, creating a "house of cards" structure throughout the dispersion. nih.gov This structure is responsible for the material's ability to increase viscosity and impart thixotropic behavior. nih.govresearchgate.net

Thixotropy is a time-dependent shear thinning property. Formulations containing this silicate are gel-like at rest but flow freely when subjected to shear stress (e.g., shaking or spreading). When the stress is removed, the structure rebuilds, and the system returns to its viscous, gel-like state. researchgate.net This behavior is highly desirable in products that need to be easily applied but then remain in place. The gelation process and final viscosity are influenced by factors such as the concentration of the silicate, pH, temperature, and the presence of other ions in the solution. mdpi.comresearchgate.net

The interaction with anionic polymers, such as sodium alginate or xanthan gum, can lead to a synergistic increase in viscosity and thixotropy due to electrostatic forces and hydrogen bonding, resulting in a denser matrix structure. nih.govnih.gov

Applications in Coatings, Adhesives, and Sealants

The unique rheological properties of this compound make it a functional additive in coatings, adhesives, and sealants.

Coatings: In water-based paints, related compounds like lithium magnesium silicate act as effective thickeners and rheological agents. jshemings.net They improve viscosity control, which ensures the paint film is uniform and smooth, enhancing the construction performance and brushing effect. jshemings.net The addition of these silicates can also improve hardness, wear resistance, water resistance, and adhesion of the coating to the substrate. jshemings.net Sodium silicate is also used in making various paints and coatings. youtube.com

Adhesives: Sodium silicates are widely used as adhesives, particularly for porous materials like paper and cardboard. wikipedia.org In more complex adhesive formulations, they can be used for pH adjustment and to provide stability. univarsolutions.com When added to latex-based adhesives, sodium silicate can increase bond strength and resistance to heat and light. specialchem.com

Sealants: Sodium silicate solutions are effective in sealing microscopic voids, particularly in metal castings. specialchem.com They are also used to seal concrete, reacting chemically within the porous surface to create a durable, liquid-impermeable barrier. sakshichemsciences.com

Functional Additives in Ceramic and Glass Manufacturing

In high-temperature applications, this compound serves as a valuable functional additive in the production of ceramics and glass, contributing to both the manufacturing process and the final properties of the product.

Synthetic magnesium silicates are used as fillers in the manufacturing of ceramics and glass. wikipedia.org In pottery and ceramics, sodium silicate acts as a deflocculant in casting slips, reducing the amount of water needed and producing a smoother flow. youtube.com It also serves as a binder, reacting with free silica (B1680970) at high temperatures to form strong bonds between clay particles, resulting in a more durable ceramic piece and helping to prevent cracking during drying. sdlookchem.com The addition of magnesium oxide can be used to modify melting characteristics and achieve a matte finish. sdlookchem.com

In glass manufacturing, oxides like magnesia (magnesium oxide) and soda (sodium oxide) act as network modifiers. youtube.com They are added to the primary glass former, silica (SiO₂), to break up the silicate network. youtube.com This disruption lowers the melting temperature, making the glass easier to work with and more economical to produce. youtube.com Specific formulations of sodium-magnesium-silicate-based glasses have been evaluated for specialized applications, such as the solidification and stable immobilization of alkali waste from nuclear reprocessing. researchgate.net

Flame Retardancy and Thermal Insulation Materials

This compound, and related magnesium silicate compounds are integral to the development of advanced flame retardant and thermal insulation materials. Their efficacy stems from their inherent non-combustibility and ability to form a stable, insulating char layer upon exposure to high temperatures.

Calcium-magnesium silicate materials, which share chemical similarities with the sodium-containing counterpart, are recognized for their excellent performance in high-temperature applications. yachtneeds.comrs-online.com These materials are available in forms such as flexible blankets and rigid sheets, offering versatile solutions for heat shields, furnace linings, and passive fire protection systems. yachtneeds.comrs-online.comrs-online.com A key advantage of these materials is their resistance to thermal shock, which prevents cracking and degradation when subjected to rapid temperature changes. rs-online.comrs-online.com

In fire-resistant compositions, synthetic silicate-based aggregates are combined with materials like gypsum and magnesium oxysulfate to create construction elements with enhanced structural integrity at temperatures up to 2,000°F. google.com The inclusion of sodium silicate, in both anhydrous and liquid forms, contributes to the formation of a lightweight, heat-expanded material that provides superior fire resistance. google.com The mechanism of flame retardancy involves the release of water vapor at elevated temperatures, which has a cooling effect and dilutes flammable gases. Furthermore, the resulting silicate structure acts as a thermal barrier, slowing heat transfer to the underlying material.

Research into flame retardant treatments for materials like plywood has explored the use of sodium silicate (water glass). woodj.org While effective in imparting fire resistance, modifications with compounds such as magnesium sulfate (B86663) have been investigated to enhance performance. woodj.org The interaction between the silicate and magnesium ions can lead to the formation of a more stable and insulating protective layer.

Table 1: Thermal Properties of a Commercial Calcium-Magnesium Silicate Thermal Insulating Sheet

PropertyValue
Maximum Operating Temperature+1260°C yachtneeds.com
Thermal Conductivity0.232 W/mK yachtneeds.comrs-online.com
Density0.1602 g/cm³ yachtneeds.comrs-online.com
Flame RetardantYes yachtneeds.comrs-online.com
Thermal Shock ResistanceYes yachtneeds.comrs-online.com

Innovations in Paper Chemistry and Coatings

In the realm of paper chemistry and coatings, this compound, and its variants offer significant functional advantages. These compounds are utilized to improve the optical and physical properties of paper and to impart specialized characteristics to coatings.

Lithium magnesium sodium silicate, a closely related compound, is employed as an additive in water-based paints and coatings to enhance various properties. jshemings.net Its inclusion can improve the water resistance of the coating by forming a moisture-proof protective layer, thereby extending the service life of the coated material. jshemings.net Furthermore, it increases the gloss and stain resistance of the coating by reducing water absorption. jshemings.net The inherent hardness and wear resistance of the silicate contribute to a more durable coating film. jshemings.net From a rheological perspective, these silicates act as effective thickeners and viscosity control agents, improving the application properties of the paint and ensuring a uniform and smooth finish. jshemings.net

Waterborne silicate coatings, in general, are recognized for their eco-friendly profile, being non-petroleum based and having zero volatile organic compounds (VOCs). ulprospector.com These coatings exhibit outstanding durability, UV resistance, and high hardness. ulprospector.com The chemistry of these coatings involves the reaction of alkali metal silicates with polyvalent cations, such as Mg++, to form insoluble silicates, which contributes to the curing and final properties of the coating. ulprospector.com

While direct applications in paper chemistry are less documented in readily available literature, the functional properties of magnesium sodium silicate in coatings are transferable to paper coating applications. For instance, its use could lead to paper with improved printability, reduced ink bleed, and enhanced surface smoothness. The fine particle size and controlled rheology of synthetic silicates make them suitable for application in high-speed paper coating processes.

Environmental Remediation Technologies

This compound, and synthetic magnesium silicates are emerging as highly effective materials in various environmental remediation technologies due to their high surface area, adsorption capacity, and reactivity.

In water purification, magnesium silicates play a crucial role in the removal of suspended solids and other contaminants through coagulation and flocculation. The in-situ generation of amorphous precipitated magnesium silicate is an effective method for treating contaminated water. google.com This process typically involves the reaction of a water-soluble magnesium salt with a sodium silicate solution. google.com

The resulting magnesium silicate precipitate acts as a coagulant, neutralizing the charge of suspended particles and allowing them to aggregate into larger flocs that can be easily removed by sedimentation or filtration. google.com This process is effective for the removal of oils, humic materials, organic compounds, and dissolved metals from wastewater. google.com The use of magnesium silicate can also enhance the performance of other organic flocculant polymers. google.com

Activated silica, prepared by partially neutralizing a sodium silicate solution, is a well-known flocculant aid, particularly in conjunction with aluminum sulfate, for treating cold water. suezwaterhandbook.com The controlled polymerization of silicic acid forms a polymer that aids in bridging and binding destabilized particles into larger, more settleable flocs. suezwaterhandbook.com

Synthetic magnesium silicates are recognized for their excellent adsorption capabilities for a wide range of pollutants in aqueous systems. researchgate.net Their porous structure and high specific surface area provide numerous active sites for the binding of contaminants. wikipedia.org These materials are formed through a precipitation reaction between sodium silicate and a magnesium salt, resulting in an amorphous, finely divided powder. wikipedia.org

Research has demonstrated the effectiveness of sodium magnesium silicate hydroxide nanostructures in removing heavy metal ions such as cadmium (Cd(II)) and copper (Cu(II)) from water. mdpi.com The adsorption process is often influenced by factors such as pH, contact time, and temperature. mdpi.com Functionalization of these silicate nanostructures can further enhance their adsorption capacity. mdpi.com

The mechanism of pollutant removal by magnesium silicates can involve both ion exchange and surface adsorption. mdpi.com The high adsorption capacity is attributed to the unique structure and morphology of the synthesized silicate particles. researchgate.net

Table 2: Adsorption Capacities of Modified Sodium Magnesium Silicate Hydroxide for Heavy Metals

PollutantAdsorbentMaximum Adsorption Capacity (mg/g)
Cadmium (Cd(II))Synthesized Nanostructures89.44 mdpi.com
Cadmium (Cd(II))Functionalized Nanocomposite155.04 mdpi.com
Copper (Cu(II))Synthesized Nanostructures103.73 mdpi.com
Copper (Cu(II))Functionalized Nanocomposite177.94 mdpi.com

Sodium silicate is a well-established chemical for soil stabilization. Its mechanism involves reacting with soluble salts of heavy metals present in the soil to form insoluble metallic silicates. trb.org This process effectively immobilizes contaminants, reducing their leachability and bioavailability. The precipitates formed are believed to contain silicic acid along with the metallic silicate, which provides a bonding action within the soil matrix. trb.org

In soil stabilization applications, sodium silicate is often used in conjunction with other chemicals to enhance its effectiveness. For instance, the addition of magnesium carbonate to soils treated with sodium silicate has been shown to significantly increase the strength of the stabilized soil. trb.org The interaction between the sodium silicate and the magnesium salt contributes to the formation of a more robust and durable soil structure.

The effectiveness of sodium silicate in soil stabilization is dependent on several factors, including the type of soil, the concentration of the silicate solution, and the presence of other reactive ions. Laboratory studies have shown that a 5 percent silicate treatment of clayey silt can increase its strength by more than fourfold. trb.org This demonstrates the potential of silicate-based treatments for improving the engineering properties of problematic soils and for the in-situ remediation of contaminated sites.

Geochemical and Environmental Occurrence and Cycling of Magnesium Sodium Silicates

Natural Formation of Authigenic Magnesium Silicate (B1173343) Phases in Aquatic Systems

Authigenic magnesium silicates, which may incorporate sodium depending on the environment, form in various aquatic systems through processes often termed "reverse weathering." This involves the precipitation of silicate minerals from dissolved constituents, effectively removing them from the water column. geomar.de This process is contrary to weathering, which dissolves minerals and releases ions. The formation is particularly significant in environments with high concentrations of dissolved silica (B1680970) and magnesium.

Marine Environments: In marine sediments, the primary source of silica for authigenesis is the dissolution of biogenic silica (opal-A) from the skeletons of organisms like diatoms and radiolarians. geomar.de Pore waters in these sediments become enriched in dissolved silica (silicic acid). In the presence of dissolved magnesium and other cations from seawater, new clay minerals can form. These marine authigenic aluminosilicate (B74896) clays (B1170129) (MAAC) are common, though often in low concentrations, from continental shelves to the deep ocean. geomar.demdpi.com Studies of pore fluids provide evidence for the uptake of Mg and alkali metals (like sodium and potassium) into these newly formed silicates. The exact composition depends on local pore water chemistry, but in a sodium-rich marine environment, its incorporation into the silicate structure is expected. cambridge.org For example, the alteration of volcanic ash on the seafloor can lead to the formation of smectite, a type of clay whose interlayer cations (which can include sodium) are determined by the composition of the surrounding pore fluid. cambridge.org

Lacustrine (Lake) Environments: Saline and alkaline lakes are particularly favorable for the formation of authigenic magnesium silicates. mdpi.comcsic.es These environments often develop in hydrologically closed basins in arid or semi-arid climates, where evaporation concentrates solutes. mdpi.com The weathering of surrounding rocks, especially those rich in ferromagnesian minerals, provides a source of magnesium. mdpi.com High pH levels in these lakes increase the solubility of silica, leading to waters rich in both Mg and Si. geoscienceworld.org As the brine concentrates, minerals such as stevensite, kerolite, and sepiolite (B1149698) can precipitate directly from the solution. csic.esmdpi.com Given the high sodium content of these brines, sodium is often incorporated into the mineral structures, forming what can be described as natural silicic acid, magnesium sodium salts. Studies in locations like Lake Clifton in Australia have documented the formation of amorphous, kerolite-like magnesium silicates in hypersaline, sodium-rich waters. eartharxiv.orgresearchgate.net

The table below summarizes the conditions and types of authigenic magnesium silicates formed in different aquatic systems.

Table 1: Formation Environments of Authigenic Magnesium Silicates

Environment Key Conditions Primary Si Source Primary Mg Source Common Authigenic Minerals Role of Sodium
Marine Sediments High pressure, low temperature, marine pore water Biogenic silica (diatoms, radiolarians) Seawater Smectite, Glauconite, other Al-silicates Incorporated as an interlayer cation from seawater
Saline/Alkaline Lakes High evaporation, high pH, high salinity Weathering of terrestrial silicates, biogenic silica Weathering of Mg-rich rocks (e.g., basalts, dolomites) Stevensite, Kerolite, Sepiolite, Magadiite Abundant in brine, incorporated into mineral structure

| Hydrothermal Vents | High temperature, mixing of seawater and hydrothermal fluids | Hydrothermal fluids, altered oceanic crust | Seawater, hydrothermal fluids | Saponite, Talc (B1216) | Incorporated from seawater during rapid precipitation |

Role in Mineralization Processes (e.g., Microbialite Formation)

Authigenic magnesium silicates play a crucial role in organomineralization, particularly in the formation of microbialites (organosedimentary structures formed by microbial communities). This process is especially well-documented in the saline, sodium-rich lakes of Western Australia and alkaline lakes elsewhere. mdpi.comanu.edu.au

In these environments, microbial mats, composed of cyanobacteria and other microorganisms, create unique microenvironments at the sediment-water interface. The metabolic activities of these organisms, along with the decay of organic matter (extracellular polymeric substances, or EPS), can increase local pH and influence ion concentrations, creating conditions ripe for mineral precipitation. anu.edu.au

Research on thrombolites (a type of microbialite with a clotted internal structure) in Lake Clifton revealed that an amorphous magnesium silicate, identified as stevensite, is the primary mineral phase that provides the initial structural rigidity to the microbialite. anu.edu.au This initial silicate mineralization is later overprinted by the precipitation of carbonate minerals like aragonite. This finding challenges the traditional view that microbialites are exclusively carbonate structures, highlighting a critical intermediate step involving silicates. The formation of these magnesium silicates is intrinsically linked to the sodium-rich, alkaline lake water, demonstrating a natural analogue for the formation of a complex silicic acid, magnesium sodium salt. csic.esanu.edu.au

The process can be summarized as:

Microbial mats create a template for mineralization.

In Mg- and Si-rich alkaline waters, authigenic magnesium silicates (e.g., stevensite) precipitate within the organic framework, a process potentially mediated by the microbes themselves. anu.edu.au

This silicate phase lithifies the microbial mat, creating a stable structure.

Subsequent changes in water chemistry or micro-environmental conditions within the microbialite lead to the precipitation of calcium carbonate (aragonite, calcite), which replaces or cements the initial silicate fabric. anu.edu.au

Weathering and Alteration Processes in Geological Contexts

The journey of magnesium and silicon into the aquatic systems where they form authigenic minerals begins with the weathering of primary rocks. minsocam.orgresearchgate.net Silicate minerals make up the vast majority of the Earth's crust, and their breakdown is a fundamental geological process.

Weathering of Primary Minerals: Primary minerals rich in magnesium, such as olivine (B12688019) and pyroxene (B1172478) (known as ferromagnesian minerals), are relatively unstable at the Earth's surface compared to minerals like quartz. youtube.comyoutube.com Through chemical weathering, primarily by carbonic acid in rainwater, these minerals break down, releasing magnesium, iron, and silica into solution. For example, the weathering of enstatite (a pyroxene) can be represented as:

MgSiO₃ (s) + 2CO₂ (g) + H₂O (l) → Mg²⁺ (aq) + 2HCO₃⁻ (aq) + SiO₂ (aq)

This process supplies the fundamental building blocks for secondary mineral formation.

Alteration and Secondary Mineral Formation: The dissolved ions, transported by rivers and groundwater, eventually reach depositional environments like lakes or oceans. In environments with specific chemical conditions, such as high salinity and alkalinity, these weathering products can precipitate as secondary authigenic minerals. If the water body is sodium-rich, such as a saline lake or an estuary where freshwater mixes with seawater, the resulting authigenic clays will incorporate sodium along with magnesium and silica. mdpi.com

Silicate Cycling in Natural Waters and Sediments

The formation and dissolution of magnesium sodium silicates are components of the global biogeochemical cycle of silicon, which is closely linked to the carbon cycle. This cycle involves a continuous exchange of silicon between the land, oceans, and sediments.

The Global Silica Cycle:

Input: The primary source of dissolved silica to the oceans is from riverine input, derived from the terrestrial weathering of silicate rocks. goldschmidt.info

Biological Uptake: In the sunlit surface waters of the ocean (the photic zone), siliceous organisms, dominated by diatoms, take up dissolved silicic acid to build their opal skeletons (frustules). This biological activity is a major driver of the marine silica pump.

Sinking and Dissolution: When these organisms die, they sink. A large portion of the biogenic silica dissolves in the water column, recycling the silica back to the surface for reuse. geomar.de

Sedimentation and Burial: A fraction of the silica sinks to the seafloor. Here, further dissolution occurs at the sediment-water interface. The formation of authigenic clays (reverse weathering) acts as a significant sink, removing dissolved silica and cations like Mg and Na from pore waters and locking them into the sediment record. geomar.degfz-potsdam.de The small amount of silica that escapes dissolution and authigenesis is permanently buried, completing the long-term cycle.

In sodium-rich environments like saline lakes, this cycle is more localized but follows similar principles. Weathering provides the inputs, and evaporation concentrates the ions, driving precipitation and authigenic mineral formation, which acts as the primary sink. mdpi.comgeoscienceworld.org

The table below shows typical concentrations of the key dissolved components in different natural waters, illustrating the chemical gradients that drive these cycles.

Table 2: Typical Concentrations of Dissolved Si, Mg, and Na in Various Water Bodies

Water Body Dissolved Si (mg/L) Dissolved Mg (mg/L) Dissolved Na (mg/L) Typical pH Salinity (PSU)
Average River Water 6.5 - 13.1 ~4.1 ~6.3 6.5 - 8.0 < 0.5
Seawater 0.5 - 2.0 ~1,290 ~10,800 7.8 - 8.4 ~35

| Alkaline Saline Lake (example: Lake Magadi) | > 1,000 | Variable, often low due to precipitation | > 100,000 | > 10 | > 40 |

Data compiled from various geochemical sources. Values can vary significantly based on local geology, climate, and biological activity.

Anthropogenic Influences on Environmental Distribution and Fate

Human activities can influence the formation and distribution of magnesium sodium silicate compounds, both intentionally and unintentionally.

Industrial Synthesis and Application: Synthetic magnesium silicate is manufactured on an industrial scale through a precipitation reaction involving water-soluble sodium silicate and a magnesium salt, such as magnesium sulfate (B86663) or chloride. fao.orgwikipedia.org The resulting amorphous powder has a high surface area and is used in various applications:

Food Industry: As an anti-caking agent in powdered foods and as a filter aid to purify used frying oils. wikipedia.org

Industrial Processes: As a purifying adsorbent, a filler in rubber and ceramics, and a filter medium. wikipedia.org The production, use, and disposal of these synthetic materials can introduce them into waste streams and the environment.

Construction and Cement Production: Research has shown that adding sodium silicate to magnesium-based cements (like Sorel cement) can improve their properties by forming interlocking crystals of magnesium silicate. tsijournals.com Given that cement production is a massive global industry, changes in cement formulations and the weathering of modern concrete structures represent a potential anthropogenic pathway for the formation and release of these compounds. researchgate.net

Agriculture: Sodium silicate is sometimes applied to agricultural soils as a source of soluble silicon, which can enhance plant strength and resistance to pests and diseases. nih.gov This practice alters soil chemistry by increasing both sodium and available silicon concentrations. This could, in turn, influence the weathering of existing soil minerals and the potential neoformation of magnesium- and sodium-bearing silicates in the soil environment. nih.gov

Mining and Land Use Changes: Large-scale mining operations expose vast quantities of previously unweathered rock. The weathering of waste rock and tailings, particularly from mines in mafic or ultramafic rock terranes, can accelerate the release of magnesium and silica into local watersheds. researchgate.net Furthermore, proposed deep-sea mining for manganese nodules, which are concretions of iron-manganese oxides and silicates, could cause widespread disruption of the seafloor, resuspending fine-grained sediments and altering the local geochemical environment on a large scale. wikipedia.org

Advanced Analytical Methodologies for the Detection and Quantification of Silicic Acid, Magnesium Sodium Salt in Complex Matrices

Spectrophotometric Methods (e.g., Magnesium Induced Co-precipitation followed by Colorimetry)

Spectrophotometric methods provide a cost-effective and accessible approach for the quantification of the silicate (B1173343) component of silicic acid, magnesium sodium salt. A common strategy involves the co-precipitation of magnesium with silicate, followed by colorimetric analysis. In this method, the silicate reacts with a molybdate (B1676688) reagent in an acidic medium to form a yellow silicomolybdate complex. The intensity of the color, which is proportional to the silicate concentration, is then measured using a spectrophotometer.

The determination of magnesium can also be accomplished spectrophotometrically using reagents like Titan Yellow, which forms a colored complex with magnesium. rsc.org However, the presence of interfering ions is a significant challenge in these methods. For instance, calcium can interfere with the magnesium determination. rsc.org To mitigate this, separation techniques such as succinate (B1194679) precipitation can be employed to remove interfering elements from the ammonia (B1221849) group prior to analysis. rsc.org Another approach for magnesium determination involves complexation with 8-hydroxyquinoline (B1678124) in a micellar medium, with absorbance measured at a specific wavelength. researchgate.netcumhuriyet.edu.tr

Inductively Coupled Plasma – Optical Emission Spectroscopy (ICP-OES) for Elemental Analysis

Inductively Coupled Plasma – Optical Emission Spectroscopy (ICP-OES) is a powerful and widely used technique for the elemental analysis of this compound. This method offers high sensitivity, a wide linear dynamic range, and the capability for multi-element analysis, allowing for the simultaneous determination of magnesium, sodium, and silicon.

In ICP-OES, the sample is introduced into an argon plasma, which excites the atoms of the elements present. As these excited atoms return to their ground state, they emit light at characteristic wavelengths. The intensity of the emitted light is directly proportional to the concentration of each element in the sample. This technique is particularly valuable for determining the elemental composition of silicates and can be used for the analysis of major and minor elements. researchgate.net For accurate results, proper sample preparation, such as acid digestion, is essential to bring the solid sample into a liquid form suitable for introduction into the plasma. researchgate.net

Table 1: Typical ICP-OES Operating Parameters for Elemental Analysis

ParameterSetting
RF Power1.20 kW
Nebulizer Flow0.70 L/min
Plasma Flow12.0 L/min
Auxiliary Flow1.00 L/min
Viewing ModeRadial/Axial
Read Time5 s
Stabilization Time15 s
Note: These parameters can be optimized for specific instruments and sample matrices. researchgate.net

X-ray Fluorescence (XRF) for Elemental Composition and Ratios (e.g., Mg/Si)

X-ray Fluorescence (XRF) spectrometry is a non-destructive analytical technique that is well-suited for determining the elemental composition of this compound. It is particularly useful for determining the ratios of key elements, such as the Mg/Si ratio, which is critical for characterizing the compound. mdpi.com

In XRF analysis, the sample is irradiated with high-energy X-rays, causing the ejection of inner shell electrons from the atoms. The resulting vacancies are filled by outer shell electrons, leading to the emission of secondary X-rays (fluorescence) with energies characteristic of each element. The intensity of these fluorescent X-rays is proportional to the concentration of the element in the sample.

For quantitative analysis of silicate rocks and minerals, samples are often prepared as fused glass discs to minimize matrix effects. researchgate.netresearchgate.netgsj.jpstsn.it This involves mixing the sample with a flux, such as a lithium borate, and fusing it at a high temperature. researchgate.netstsn.it High dilution ratios can be employed to further reduce matrix effects, although this may impact the detection of trace elements. researchgate.net XRF is capable of analyzing a wide range of elements, including sodium, magnesium, and silicon. researchgate.netresearchgate.netcambridge.org

Table 2: Example of XRF Analytical Precision for Major Oxides in Silicates

OxideConcentration Range (wt%)Relative Standard Deviation (%)
Na₂O2 - 51
MgO0.25 - 1.02
SiO₂>10<1
Data adapted from studies on silicate rock analysis. researchgate.netcambridge.org

Atomic Absorption Spectrometry (AAS) for Specific Ion Quantification

Atomic Absorption Spectrometry (AAS) is a highly sensitive and specific technique for quantifying individual elements like magnesium and sodium in this compound. pdx.edu This method is based on the principle that atoms in the ground state can absorb light at specific wavelengths.

In flame AAS, the sample solution is aspirated into a flame, where it is atomized. A light beam from a hollow cathode lamp, containing the element of interest, is passed through the flame. The atoms of that element in the flame absorb the light, and the amount of absorption is proportional to the concentration of the element in the sample. nih.gov A nitrous oxide-acetylene flame is often used for silicon analysis to overcome interferences. aurorabiomed.comresearchgate.net Sample preparation, such as fusion with sodium hydroxide (B78521) or sodium carbonate, is often necessary to bring silicate samples into solution. arizona.eduku.edu

Table 3: Comparison of Detection Limits for Sodium in Silicates by XRF

Preparation TechniqueDetection Limit (Na₂O wt%)
Direct Dilution0.07
Dilution Fusion0.39
Detection limits are at the 2σ confidence level. usgs.gov

Chromatographic Techniques for Silicic Acid Speciation

Chromatographic techniques are essential for the speciation of silicic acid, which can exist in various forms in solution. Ion chromatography (IC) is a powerful tool for separating and quantifying different silicate species.

In IC, dissolved silicate can be measured as the silicate anion. thermofisher.comresearchgate.net However, because silicic acid is a weak acid and has minimal dissociation at neutral pH, it is often poorly retained on anion exchange columns and cannot be detected by suppressed conductivity. thermofisher.comresearchgate.net To overcome this, post-column derivatization is employed. The silicate is reacted with a reagent, such as sodium molybdate, to form a colored complex that can be detected by visible absorbance. thermofisher.comresearchgate.net This method allows for the sensitive determination of silicate and can be used in conjunction with other detectors to analyze common anions simultaneously. thermofisher.commetrohm.com Hydrophilic interaction chromatography (HILIC) is another technique that can be used for the separation of polar compounds like silicic acid. wikipedia.org

Method Validation and Interlaboratory Comparison Studies

To ensure the reliability and accuracy of analytical data, rigorous method validation and participation in interlaboratory comparison studies are essential. Method validation involves assessing various parameters, including linearity, precision, accuracy, robustness, and the limits of detection and quantification. nih.gov For instance, in the validation of a flame AAS method for magnesium, linearity was confirmed over a specific concentration range, and the correlation coefficient of the calibration curves was found to be ≥0.9999. nih.gov

Interlaboratory comparison studies, also known as round-robin tests, involve multiple laboratories analyzing the same samples to assess the performance of different analytical methods and the proficiency of the participating laboratories. These studies are crucial for establishing the accuracy and comparability of results obtained using techniques like ICP-OES and XRF for silicate analysis. The use of certified reference materials (CRMs) is fundamental in both method validation and interlaboratory studies to ensure the traceability of measurements to established standards. gsj.jpstsn.it

Theoretical and Computational Studies on Silicic Acid, Magnesium Sodium Salt

Molecular Dynamics Simulations for Structural Insights

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. By simulating the interactions between particles over time, MD provides a detailed view of the material's structure and dynamics.

In studies of molten salt systems containing NaCl, MgCl₂, and CaCl₂, with Na₂SiO₃ as an additive, MD simulations reveal the formation of stable coordination structures. The interaction strengths were found to follow the order Mg-Cl > Ca-Cl > Na-Cl, indicating a preference for magnesium to be more strongly coordinated with chloride ions compared to sodium. nih.gov Atomistic MD simulations on solutions containing sodium and magnesium cations have also shown that magnesium ions have stronger electrostatic effects and hydration capabilities compared to sodium ions. nih.gov This fundamental understanding of ion interactions is crucial for interpreting the structural arrangement in solid-state sodium magnesium silicates.

Key structural parameters derived from MD simulations often include coordination numbers and pair correlation functions, which describe the local environment around each type of atom and the probability of finding another atom at a certain distance.

Table 1: Insights from Molecular Dynamics (MD) Simulations

Simulation FocusKey FindingsReference
Na/Mg substitution in silicate (B1173343) glassesSubstitution of Na by Mg leads to a decrease in four-fold boron and modifies alkali coordination, significantly changing the network structure. jussieu.fr
Molten NaCl-MgCl₂-CaCl₂ with Na₂SiO₃The system exhibits stable coordination structures with interaction strengths in the order of Mg-Cl > Ca-Cl > Na-Cl. nih.gov
Aqueous solutions with Na⁺ and Mg²⁺Magnesium cations show stronger electrostatic effects and hydration capabilities than sodium cations, influencing molecular self-assembly. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to calculate properties like bond energies, electronic band structures, and the nature of chemical bonding in materials.

DFT-based thermodynamic approaches have been used to study the stability of surfaces in related magnesium silicates like forsterite (Mg₂SiO₄). dtu.dkscribd.com These calculations determine the surface Gibbs free energy for various possible surface terminations, predicting which surfaces are most stable under different environmental conditions (e.g., Mg-poor vs. Mg-rich). dtu.dkscribd.com Such studies provide a foundation for understanding the surface chemistry of more complex sodium magnesium silicates.

DFT calculations are also crucial for understanding polymerization and deprotonation reactions in silicate and aluminosilicate (B74896) solutions, which are fundamental processes in the formation of these materials. rsc.orgresearchgate.net The calculations show that the energetics of these reactions are highly dependent on pH, which aligns with experimental observations. rsc.org For modeling silicate systems, the BLYP functional has been noted as effective and widely used. researchgate.net

First-principles quantum mechanical calculations based on DFT can determine electronic structures and optical properties, such as the band gap. For example, in magnesium tungstate (B81510) (MgWO₄), the theoretically calculated band gap showed good correlation with experimental values. researchgate.net Similar approaches can be applied to sodium magnesium silicate to predict its electronic and optical behavior. Theoretical reviews of materials like silicene show that DFT can be used to tailor the band gap by introducing different elements (doping), applying strain, or using an external electric field, demonstrating the predictive power of this method. nih.gov

Table 2: Findings from Density Functional Theory (DFT) Calculations

System StudiedProperty CalculatedKey FindingReference
Forsterite (Mg₂SiO₄) (010) SurfaceSurface Gibbs Free EnergyIdentified the most stable surface terminations under varying Mg-rich to Mg-poor conditions. dtu.dkscribd.com
Silicate/Aluminosilicate SolutionsReaction EnergeticsEnergetics of deprotonation and dimerization reactions are highly dependent on pH. rsc.orgresearchgate.net
Magnesium Tungstate (MgWO₄)Electronic Band StructureCalculated band gap of 3.39 eV, correlating well with experimental data. researchgate.net
SiliceneElectronic PropertiesThe band gap can be tailored by doping, strain, or electric fields. nih.gov

Modeling of Surface Adsorption and Catalytic Sites

Computational modeling is essential for understanding and predicting how molecules and ions adsorb onto the surface of sodium magnesium silicate and for identifying potential catalytic sites. The surface of magnesium silicates contains active sites, such as silanol (B1196071) groups (Si-OH), which are crucial for adsorption processes. researchgate.net

Modeling studies investigate the interaction between adsorbates and the material surface. For instance, in silicalite-1, the presence of sodium ions was found to stabilize the adsorption of molecules with high electron density, such as pyridine (B92270) or benzene. rsc.org This stabilization is attributed to an electrostatic interaction between the sodium cation and the adsorbate. rsc.org Ab initio molecular orbital calculations support this finding, showing a favorable interaction between a sodium ion and a six-membered ring compound. rsc.org

The surface reactivity and catalytic properties of materials like magnesium iron silicate hydroxide (B78521) can be studied by modifying the surface to enhance catalytic activity or selectivity. patsnap.com These principles and computational techniques are directly applicable to sodium magnesium silicate. By modeling the surface, researchers can understand how to control particle size and optimize surface area to improve adsorption capacity for various applications, including the removal of pollutants from water. patsnap.com For example, functionalized sodium magnesium silicate hydroxide/sodium magnesium silicate hydrate (B1144303) nanostructures have been shown through experimental data, supported by modeling concepts, to be effective adsorbents for heavy metal ions like Cd(II) and Cu(II). mdpi.com The adsorption process in such systems is often found to follow the Langmuir isotherm model, indicating monolayer adsorption onto a surface with a finite number of identical sites. mdpi.com

Simulation of Formation Mechanisms and Phase Transitions

Understanding how sodium magnesium silicate forms and how it behaves under different pressures and temperatures is critical for its synthesis and application. Computational simulations provide a window into these complex processes.

The synthesis of amorphous magnesium silicates often involves a precipitation reaction between a soluble silicate, such as sodium silicate (Na₂SiO₃), and a soluble magnesium salt. csic.es The process involves the formation of silicic acid (H₄SiO₄), which then polymerizes to form nuclei that react with magnesium ions. csic.es Geochemical modeling has been used to study the precipitation kinetics of magnesium silicate hydrate (M-S-H). These models show that at 25 °C, a talc-like structure (M₀.₇₅SH) is the most thermodynamically favored phase, while at higher temperatures (60 °C and 80 °C), a serpentine-like structure (M₁.₅SH) becomes more stable. doi.org

Quantum chemical calculations have been used to compute novel gas-phase reaction pathways for the formation of magnesium silicate monomers like enstatite (MgSiO₃) and forsterite (Mg₂SiO₄). nih.gov These studies reveal that the formation can proceed through a series of reactions involving intermediate species like MgOH. nih.gov

Simulations also play a key role in studying phase transitions. For example, experiments on magnesium oxide (MgO) under extreme pressures revealed a phase transformation from the B1 (sodium chloride) structure to the B2 (cesium chloride) structure. ed.ac.uk Similarly, the dehydroxylation of serpentine, a magnesium silicate, to form forsterite has been studied. The reaction follows a characteristic S-shaped kinetics curve, and microwave-assisted reactions have been shown to occur at temperatures approximately 100 °C lower than conventional thermal reactions. osti.gov

Table 3: Simulated Formation and Transition Parameters

Process SimulatedComputational MethodKey ResultReference
M-S-H PrecipitationGeochemical ModelingAt 25 °C, M₀.₇₅SH is the most stable phase; at 60-80 °C, M₁.₅SH is more stable. doi.org
MgSiO₃ and Mg₂SiO₄ Monomer FormationQuantum Chemical CalculationsFormation proceeds efficiently through gas-phase reactions involving intermediates like MgOH. nih.gov
Serpentine DehydroxylationKinetic ModelingMicrowave-assisted dehydroxylation to forsterite occurs at ~100 °C lower than by conventional heating. osti.gov
MgO Phase TransitionThermodynamic AnalysisTransition from B1 (NaCl type) to B2 (CsCl type) structure occurs above 0.36 TPa. ed.ac.uk

Predictive Modeling of Material Properties

Predictive modeling combines theoretical principles with computational algorithms to forecast the physical, chemical, and mechanical properties of materials. This approach is increasingly used to design new materials and optimize their performance.

Thermodynamic properties of sodium magnesium silicates have been estimated using methods like the polyhedron model. researchgate.net This method calculates properties such as standard enthalpy, entropy, and molar heat capacity by considering the material to be composed of constituent polyhedra (e.g., sodium multi-coordination, magnesium tetrahedra, and silicon tetrahedra). researchgate.net By calculating the Gibbs free energy of formation for various sodium magnesium silicate compounds (e.g., Na₂MgSiO₄, Na₂Mg₂Si₂O₇), researchers can predict their relative stability and the spontaneity of formation reactions. For instance, calculations show that the formation of these silicates from their constituent oxides (Na₂O, MgO, SiO₂) are spontaneous reactions. researchgate.net

Machine learning (ML) models, such as Artificial Neural Networks (ANN), Adaptive Neuro-Fuzzy Inference Systems (ANFIS), and Gene Expression Programming (GEP), are powerful tools for predicting the mechanical properties of composite materials containing silicates. mdpi.com These models use a dataset of experimental results to learn the complex, non-linear relationships between input parameters (like chemical composition and age) and output properties (like compressive and tensile strength). mdpi.com Although these specific studies focused on cementitious composites with silica (B1680970) fume and slag, the methodology is directly transferable to predicting the properties of concrete or other composites incorporating sodium magnesium silicate. Parametric and sensitivity analyses of these models can confirm that the input variables influence the predicted properties in a manner consistent with established material science principles. mdpi.com

Table 4: Predicted Thermodynamic Properties of Sodium Magnesium Silicates via Polyhedron Method

CompoundCalculated Formation Enthalpy (ΔH) at 298KCalculated Entropy (S) at 298KReference
Na₂MgSiO₄-2132.887 kJ/mol164.77 J/(mol·K) researchgate.net

Note: The values are derived from the sum of constituent polyhedra contributions as described in the source.

Future Research Directions and Emerging Paradigms in Magnesium Sodium Silicate Science

Development of Multifunctional Magnesium Sodium Silicate-Based Materials

A primary direction for future research lies in the design of multifunctional materials where magnesium sodium silicate (B1173343) serves as a foundational component. The inherent properties of synthetic magnesium silicates, such as a large active surface area, make them suitable for a variety of uses, including as purifying adsorbents, fillers in materials like rubber and paper, and catalyst carriers. wikipedia.org The next generation of materials will likely integrate several of these functions into a single, advanced composite.

Research efforts could focus on:

Composite Catalysts: Developing materials where magnesium sodium silicate acts as both a catalyst support and an active adsorbent to remove reaction byproducts, thereby increasing reaction efficiency and selectivity.

Bioactive Scaffolds: In the biomedical field, magnesium silicate nanospheres have been explored for bone regeneration. nih.gov Future work could involve creating composite scaffolds that not only provide structural support for tissue growth but are also loaded with therapeutic agents, creating a multifunctional platform for regenerative medicine.

Smart Fillers: Incorporating magnesium sodium silicate into polymers not only as a reinforcing agent but also as a functional filler that could, for example, impart antimicrobial properties or act as a scavenger for acidic gases, enhancing the durability and performance of the polymer matrix.

A study demonstrated the functionalization of sodium magnesium silicate hydroxide (B78521) nanostructures for the efficient removal of heavy metal ions like Cadmium (Cd(II)) and Copper (Cu(II)) from aqueous solutions, showcasing a move towards materials with targeted, enhanced functionalities. mdpi.com

Table 1: Potential Multifunctional Applications of Magnesium Sodium Silicate

Application AreaPrimary FunctionSecondary FunctionPotential Benefit
Industrial Catalysis Catalyst CarrierAdsorbent for ByproductsIncreased reaction yield and purity
Biomedical Engineering Tissue ScaffoldDrug Delivery VehicleEnhanced, localized healing and regeneration nih.gov
Advanced Polymers Reinforcing FillerAntimicrobial/Scavenger AgentImproved material longevity and safety
Environmental Remediation Heavy Metal AdsorbentPhotodegradation Catalyst SupportSimultaneous removal and breakdown of pollutants

Exploration of Sustainable and Circular Economy Approaches in Production and Application

The conventional production of synthetic magnesium silicates involves the precipitation reaction of a water-soluble sodium silicate and a soluble magnesium salt. wikipedia.orgatamanchemicals.com While effective, the production of precursors like sodium silicate can be energy-intensive and rely on non-renewable resources, contributing to greenhouse gas emissions. passioncohose.com A significant future paradigm is the shift towards sustainable and circular manufacturing processes.

Key research areas include:

Alternative Raw Materials: Investigating the use of waste materials as sources for silicon and magnesium. For example, silica (B1680970) can be derived from agricultural byproducts like rice husk ash, which can then be used to produce sodium silicate. unipasby.ac.id Similarly, processes are being explored to produce magnesium oxide, a potential precursor, from seawater, which could lower energy requirements and reduce pollution compared to traditional mining. researchgate.net

Green Synthesis Routes: Developing synthesis methods that minimize energy consumption and eliminate hazardous waste. This includes exploring lower temperature and pressure reaction conditions and using benign solvents.

Closed-Loop Systems: Implementing closed-loop production models where waste streams are recycled or reused within the manufacturing process to minimize resource consumption and environmental impact. passioncohose.comcnzjmb.com For instance, by-products from the production process could be repurposed for use in other industries, creating additional value and reducing waste. cnzjmb.com

Adopting such measures is vital to reduce the environmental footprint of industrial processes and promote a sustainable future. passioncohose.com

Integration with Nanotechnology for Advanced Applications

The integration of nanotechnology represents a transformative frontier for magnesium sodium silicate. The synthesis of this compound at the nanoscale allows for the creation of materials with exceptionally high surface areas and novel properties that are not present in their bulk counterparts. researchgate.net

Emerging research in this domain includes:

Targeted Adsorbents: Nanostructured magnesium silicates, such as those functionalized with specific organic molecules, can be designed for the highly selective removal of pollutants from water, such as heavy metals. mdpi.com The synthesis of nanocrystalline magnesium silicate has been shown to produce materials with high sorption efficiency and chemical stability. researchgate.net

Nanocarriers in Medicine: The porous nature of magnesium silicate nanoparticles makes them promising candidates for drug delivery systems. science.gov Research is ongoing to develop these nanocarriers to deliver therapeutic agents like microRNA to specific sites in the body to treat conditions such as inflammatory bone defects. nih.gov

Advanced Coatings and Films: The development of micro-nano scale magnesium hydroxysilicate powders opens possibilities for creating advanced functional coatings. google.com These could be used to improve the durability and chemical resistance of surfaces or to create barriers with specific permeability properties.

The ability to control the size, shape, and surface chemistry of magnesium sodium silicate at the nanoscale is crucial for unlocking these advanced applications. researchgate.netnanochemazone.com

Table 2: Advanced Applications of Magnesium Sodium Silicate in Nanotechnology

Nanostructure TypeApplicationMechanism/Benefit
Functionalized Nanocomposites Environmental RemediationHigh surface area and chelation for efficient removal of Cd(II) and Cu(II) ions. mdpi.com
Nanospheres Bone RegenerationDelivery vehicle for microRNA-146a to promote osteogenic differentiation and reduce inflammation. nih.gov
Hollow Nanocarriers Anti-Angiogenesis TreatmentCarrier for drugs to inhibit vascular endothelial growth factor (VEGF). science.gov
Nano-flowers Sorption ApplicationsHigh surface area and unique morphology for enhanced sorption efficiency. researchgate.net

Interdisciplinary Research with Earth Sciences, Environmental Science, and Materials Engineering

The future advancement of magnesium sodium silicate science will heavily rely on interdisciplinary collaboration.

Earth Sciences: Silicate minerals form approximately 90% of the Earth's crust, with natural magnesium silicates like olivine (B12688019) and talc (B1216) being common rock-forming minerals. calacademy.orgzmescience.comopentextbc.ca By studying the formation and properties of these natural analogues, researchers can gain insights into the fundamental chemistry of synthetic silicates. For instance, research into natural magnesium silicate hydrate (B1144303) (M-S-H) cements found in geological formations can inform the development of novel, eco-friendly construction materials. nih.gov

Environmental Science: The adsorbent properties of magnesium sodium silicate make it a valuable tool for environmental scientists. wikipedia.org Collaborative research can optimize its use for water purification, the removal of free fatty acids from used cooking oils, and the purification of biodiesel. atamanchemicals.comlookchem.com This synergy is essential for developing practical solutions to pressing environmental challenges.

Materials Engineering: This field is central to translating fundamental knowledge into practical applications. Materials engineers focus on controlling synthesis parameters to tune the material's properties, such as the Mg/Si ratio, which can significantly impact surface area and reactivity. mdpi.com This control is essential for designing materials for specific applications, from advanced ceramics to sustainable cements that could offer an alternative to Portland cement. science.govnmclay.com

This collaborative approach ensures that fundamental scientific discoveries are translated into tangible technologies that address real-world problems in geology, environmental management, and industrial manufacturing.

Advancements in In-Situ Characterization Techniques for Dynamic Processes

A deeper understanding of the formation and functional mechanisms of magnesium sodium silicate requires advanced characterization techniques. While existing methods like X-ray diffraction (XRD), scanning electron microscopy (SEM), and various spectroscopies provide detailed information about the final product, they often offer only static snapshots. mdpi.commdpi.com

The future lies in the application and development of in-situ characterization techniques that allow researchers to observe dynamic processes in real-time. This could include:

Monitoring Crystal Growth: Using techniques like in-situ XRD or transmission electron microscopy (TEM) to observe the nucleation and growth of magnesium sodium silicate particles during the precipitation reaction. This would provide unprecedented insight into how synthesis conditions influence the final morphology and structure.

Tracking Hydration Reactions: For applications in cementitious materials, in-situ nuclear magnetic resonance (NMR) or infrared spectroscopy could be used to monitor the hydration process of magnesium silicate hydrate (M-S-H) gels as they cure. nih.gov This would help elucidate the reaction kinetics and the development of the binder structure over time.

Observing Adsorption Dynamics: Employing spectroscopic techniques in a flow-cell setup to study the adsorption of pollutants onto the silicate surface in real-time. This would reveal information about adsorption kinetics and the nature of the binding sites.

These advanced in-situ methods will provide the critical data needed to move from a trial-and-error approach to a rational design of magnesium sodium silicate materials with precisely tailored properties.

Q & A

Q. What are the standard methods for synthesizing silicic acid, magnesium sodium salt in laboratory settings?

this compound can be synthesized via co-precipitation or sol-gel methods. For co-precipitation:

  • Dissolve stoichiometric amounts of magnesium chloride (MgCl₂), sodium silicate (Na₂SiO₃), and silicic acid precursors in deionized water under controlled pH (8–10) using ammonia .
  • Gradually mix solutions to induce precipitation, followed by aging for 12–24 hours to enhance crystallinity.
  • Purify the product via vacuum filtration, rinse with ethanol/water to remove impurities, and dry at 80–100°C .

Q. Which analytical techniques are essential for verifying the composition and purity of this compound?

  • Titration : Use USP methods to quantify magnesium content via EDTA titration at pH 10 (ammonia buffer) with Eriochrome Black T as an indicator .
  • X-ray Diffraction (XRD) : Confirm crystallinity and phase purity by comparing diffraction patterns with reference data (e.g., JCPDS) .
  • FTIR Spectroscopy : Identify functional groups (e.g., Si-O-Mg bonds) in the 400–1200 cm⁻¹ range .
  • Loss on Drying : Measure residual moisture by heating at 105°C for 2 hours, ensuring <2% weight loss .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Conflicting solubility data often arise from variations in crystallinity, particle size, or synthesis conditions. To address this:

  • Perform controlled solubility tests at standardized temperatures (e.g., 20°C) using purified water, and quantify dissolved ions via ICP-OES .
  • Compare results with structural data (XRD, BET surface area) to correlate solubility with amorphous vs. crystalline phases .
  • Validate findings against thermodynamic models (e.g., PHREEQC) to predict solubility under varying ionic strengths .

Q. What advanced methods are recommended for studying the ion-exchange capacity of this compound?

  • Batch Exchange Experiments : Immerse the compound in solutions containing competing ions (e.g., Ca²⁺, K⁺) at pH 7–12, and quantify adsorbed ions via ICP-MS .
  • Solid-State NMR : Use ²⁹Si and ²³Na NMR to probe local bonding environments and ion mobility .
  • In Situ XRD : Monitor structural changes during ion exchange to identify phase transitions or lattice expansion .

Q. How does thermal stability vary between hydrated and anhydrous forms of this compound?

  • Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under nitrogen. Hydrated forms typically show weight loss at 100–200°C (water removal), while anhydrous forms degrade above 600°C (structural collapse) .
  • Differential Scanning Calorimetry (DSC) : Identify endothermic peaks corresponding to dehydration and exothermic peaks from recrystallization .
  • Pair with High-Temperature XRD to track phase stability up to 1000°C .

Q. What experimental strategies mitigate interference from impurities during magnesium quantification?

  • Matrix-Matched Calibration : Prepare standards with equivalent concentrations of sodium and silicate ions to account for spectral interference in ICP-OES .
  • Separation Techniques : Use ion chromatography to isolate magnesium prior to titration or spectroscopy .
  • Validation : Cross-check results with neutron activation analysis (NAA) for high-precision measurements .

Methodological Notes

  • Controlled Synthesis : Ensure strict pH and temperature control during synthesis to avoid side products like magnesium hydroxide .
  • Data Reproducibility : Document instrument parameters (e.g., XRD scan rate, FTIR resolution) to enable replication .
  • Ethical Reporting : Disclose any deviations from standard protocols and statistically analyze experimental uncertainty .

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